molecular formula C28H26N4O4 B2553045 Benzyl 7-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 512838-93-6

Benzyl 7-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No. B2553045
CAS RN: 512838-93-6
M. Wt: 482.54
InChI Key: DMJGAIYGGDJOGZ-UHFFFAOYSA-N
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Description

The [1,2,4]triazolo[1,5-a]pyrimidine is a class of compounds that has been studied for their various biological activities . They are part of living organisms and play a vital role in various biological procedures . Due to their resemblance in structure with the nucleotide base pair of DNA and RNA, they are recognized as valuable compounds in the treatment of various diseases .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidine compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are usually established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .


Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidine compounds is often proven using NMR spectroscopy and HPLC-MS spectrometry .


Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidine compounds are diverse and depend on the specific compound and reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[1,5-a]pyrimidine compounds can vary widely depending on their specific structure .

Scientific Research Applications

Organic Chemistry Synthesis

This compound is part of the [1,2,4]triazolo[1,5-a]pyridine family, which can be synthesized using a catalyst-free, additive-free, and eco-friendly method under microwave conditions . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .

Medicinal Chemistry

1,2,4-triazolo[1,5-a]pyridine, a core structure in this compound, is found in numerous natural products exhibiting immense biological activities . It exhibits numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These compounds are utilized in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .

Antitumor Activity

Polycyclic systems containing [1,2,4]triazolo[1,5-a]pyrimidine moiety are reported as antitumor . Complexes of triazolo-pyrimidines with Pt and Ru are highly active against parasites and can also be used in treating cancer .

Treatment of Alzheimer’s Disease

Compounds containing the [1,2,4]triazolo[1,5-a]pyrimidine moiety can be used for the treatment of Alzheimer’s disease .

Treatment of Insomnia

These compounds have also been reported to be effective in the treatment of insomnia .

Fatty Acid-Binding Proteins (FABPs) Targeting

Among the fatty acid-binding proteins (FABPs) isoforms, FABP4 and FABP5 have been recognized as potential therapeutic targets for some disorders, such as dyslipidemia, coronary heart disease, and diabetes .

Cytotoxic Activity

The synthesized molecules containing this compound have shown cytotoxic activity against breast cancer cell lines .

Material Sciences Applications

These types of compounds have various applications in the material sciences fields as well .

Mechanism of Action

Target of Action

The primary target of Benzyl 7-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle .

Mode of Action

Benzyl 7-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate interacts with CDK2, inhibiting its enzymatic activity . This inhibition results in the alteration of cell cycle progression and induction of apoptosis within cells .

Biochemical Pathways

The compound’s interaction with CDK2 affects the cell cycle progression pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell growth arrest at the G0-G1 stage . This disruption of the cell cycle can lead to the induction of apoptosis, or programmed cell death .

Pharmacokinetics

These properties can help predict the compound’s bioavailability and its potential as a therapeutic agent .

Result of Action

The result of Benzyl 7-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate’s action is the significant inhibition of cell growth and the induction of apoptosis . This is achieved through its interaction with CDK2 and the subsequent disruption of the cell cycle .

Action Environment

The action of Benzyl 7-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be influenced by various environmental factors. For instance, the Dimroth rearrangement, a chemical reaction that may be involved in the synthesis or metabolism of the compound, can be catalyzed by acids, bases, and is accelerated by heat or light . Furthermore, the nature of functional groups, electronic and steric effects also affect the possibility of the Dimroth rearrangement and its course .

Future Directions

The [1,2,4]triazolo[1,5-a]pyrimidine class of compounds continues to be an area of active research due to their diverse biological activities and potential therapeutic applications .

properties

IUPAC Name

benzyl 7-(3-methoxy-4-phenylmethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O4/c1-19-25(27(33)36-17-21-11-7-4-8-12-21)26(32-28(31-19)29-18-30-32)22-13-14-23(24(15-22)34-2)35-16-20-9-5-3-6-10-20/h3-15,18,26H,16-17H2,1-2H3,(H,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJGAIYGGDJOGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C(=O)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 7-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

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